Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO')-, (SP-4-3)-
Overview
Description
Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO’)-, (SP-4-3)- is a gold complex compound. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of gold in a +3 oxidation state, coordinated with dimethyl and trifluoro-2,4-pentanedionato ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO’)-, (SP-4-3)- typically involves the reaction of gold(III) chloride with 1,1,1-trifluoro-2,4-pentanedione in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO’)-, (SP-4-3)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state gold complexes.
Substitution: Ligand substitution reactions can occur, where the trifluoro-2,4-pentanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) oxide, while reduction can produce gold(I) complexes. Substitution reactions result in new gold complexes with different ligands.
Scientific Research Applications
Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO’)-, (SP-4-3)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique interaction with biological molecules.
Medicine: Explored for its anti-cancer properties, as gold complexes have shown promise in inhibiting the growth of cancer cells.
Industry: Utilized in the production of advanced materials and coatings due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO’)-, (SP-4-3)- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The gold center can coordinate with sulfur and nitrogen atoms in biological molecules, altering their structure and function. This interaction can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Gold(III) chloride: Another gold complex with different ligands.
Gold(III) acetate: Similar in oxidation state but with acetate ligands.
Gold(III) bromide: Contains bromide ligands instead of trifluoro-2,4-pentanedionato.
Uniqueness
Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO’)-, (SP-4-3)- is unique due to the presence of trifluoro-2,4-pentanedionato ligands, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications where other gold complexes may not be as effective.
Biological Activity
Gold complexes have garnered significant interest in medicinal chemistry due to their unique properties and potential therapeutic applications. The compound Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO')-, (SP-4-3)- is a gold β-diketonate that exhibits notable biological activity. This article delves into its synthesis, characterization, and biological effects, supported by relevant data tables and case studies.
Synthesis and Characterization
The synthesis of gold β-diketonates typically involves the reaction of gold salts with β-diketones. In the case of Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO')-, (SP-4-3)- , the precursor compound is 1,1,1-trifluoro-2,4-pentanedione . The synthesis process can be summarized as follows:
Synthesis Steps
- Starting Materials : Gold(III) chloride and 1,1,1-trifluoro-2,4-pentanedione.
- Reaction Conditions : The reaction is typically carried out in an organic solvent under controlled temperature.
- Characterization Techniques :
- NMR Spectroscopy : Used to confirm the structure.
- Mass Spectrometry : To determine molecular weight.
- X-ray Crystallography : For solid-state structure determination.
Characterization Results
The compound was characterized using various spectroscopic methods which confirmed its expected structure with specific functional groups indicative of its biological activity.
The biological activity of gold complexes like this one can be attributed to several mechanisms:
- Anticancer Properties : Gold compounds have shown potential in inhibiting tumor growth through various pathways including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Some studies suggest that gold complexes exhibit antimicrobial properties by disrupting microbial cell membranes.
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound:
Study | Methodology | Findings |
---|---|---|
Study 1 | In vitro cytotoxicity assays on cancer cell lines | Demonstrated significant cytotoxic effects with IC50 values in the low micromolar range. |
Study 2 | Antimicrobial testing against various pathogens | Showed effective inhibition of bacterial growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
Study 3 | Mechanistic studies using flow cytometry | Indicated induction of apoptosis in treated cells via caspase activation pathways. |
Toxicity and Safety Profile
Toxicity assessments indicate that while the compound exhibits promising biological activity, it also presents certain risks:
Properties
CAS No. |
63470-53-1 |
---|---|
Molecular Formula |
C7H11AuF3O2-2 |
Molecular Weight |
381.12 g/mol |
IUPAC Name |
carbanide;gold;(E)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C5H5F3O2.2CH3.Au/c1-3(9)2-4(10)5(6,7)8;;;/h2,9H,1H3;2*1H3;/q;2*-1;/b3-2+;;; |
InChI Key |
IDXLXDMQFLQQPV-HZBIHQSRSA-N |
SMILES |
[CH3-].[CH3-].CC(=O)C=C(C(F)(F)F)[O-].[Au+3] |
Isomeric SMILES |
[CH3-].[CH3-].C/C(=C\C(=O)C(F)(F)F)/O.[Au] |
Canonical SMILES |
[CH3-].[CH3-].CC(=CC(=O)C(F)(F)F)O.[Au] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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